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Introduction

VU0467485 (also known as AZ13713945) is a potent, selective, and orally bioavailable positive
allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] It has been
investigated as a preclinical candidate for the treatment of schizophrenia.[1][3][4] Unlike
orthosteric agonists, M4 PAMs like VU0467485 do not activate the receptor directly but instead
potentiate the effect of the endogenous neurotransmitter, acetylcholine.[1][2] This mechanism
offers the potential for a more refined therapeutic effect with a lower risk of side effects
associated with constant receptor activation.[5]

This technical guide provides a comprehensive overview of the central nervous system (CNS)
penetration and oral bioavailability of VU0467485, compiling key pharmacokinetic data from
preclinical studies. The document details the experimental methodologies used to generate this
data and visualizes the relevant biological pathways and experimental workflows. While initial
broad searches might link the compound to M1 modulation due to the general interest in
muscarinic PAMs for cognitive disorders, the primary literature firmly establishes VU0467485
as an M4 PAM.[1][6][7]

Data Presentation

The following tables summarize the quantitative data regarding the pharmacokinetic profile,
CNS penetration, and in vitro properties of VU0467485.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15618408?utm_src=pdf-interest
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304297/
https://www.medchemexpress.com/vu0467485.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304297/
https://figshare.com/collections/Discovery_of_VU0467485_AZ13713945_An_M_sub_4_sub_PAM_Evaluated_as_a_Preclinical_Candidate_for_the_Treatment_of_Schizophrenia/3649640
https://pubmed.ncbi.nlm.nih.gov/28197318/
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304297/
https://www.medchemexpress.com/vu0467485.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12142581/
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304297/
https://pubmed.ncbi.nlm.nih.gov/34820835/
https://pubmed.ncbi.nlm.nih.gov/29581537/
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 1: In Vivo Pharmacokinetic Parameters of
vu0467485

Values represent means from two to three animals.[1]

Dose Cmax AUCo-inf

Species Route Tmax (h) F (%)
(mglkg) (M) (MM-h)
Rat 3 v - - 1.8
Rat 3 PO 1.2 0.5 3.8 100
Dog 0.3 v - - 0.82
Dog 3 PO 0.11 1.0 0.53 8
Cynomolgu
Y 9 0.3 v - - 1.2
s Monkey
Cynomolgu
3 PO 0.22 2.0 1.4 38
s Monkey

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 2: CNS Penetration of VU0467485

Kp,uu (Unbound

Kp (Total Brain:Plasma

Species ) Brain:Unbound Plasma
Ratio) .
Ratio)
Rat 0.31-1.0 0.37-0.84
Dog 0.31-1.0 0.37-0.84

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 3: In Vitro Permeability and Metabolism Profile
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Parameter

Value

Interpretation

Caco-2 Papp

31 x10~%cm/s

Good apparent permeability

P-gp Substrate (MDCK-MDR1
ER)

14

Not a P-glycoprotein substrate

Predicted Hepatic Clearance

73 mL/min/kg Moderate
(Rat)
Predicted Hepatic Clearance )

26 mL/min/kg Moderate
(Human)
Predicted Hepatic Clearance )

38 mL/min/kg Moderate
(Cyno)
Aqueous Solubility (pH 7.4) 2.4 uM Low

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 4: Predicted Human Pharmacokinetics of

0467485
Parameter Value Prediction Method
CL (mL/min/kg) 3.7-8.9 Multispecies IVIVE
Scaling of unbound Vss from
Vss (L/kg) 15-21
rat and dog
ta/2 (h) 1.9-6.6 -
MAT method using rat oral PK
F (%) 71

data

Data sourced from ACS Medicinal Chemistry Letters.[1]

Experimental Protocols

The data presented above were generated using standard preclinical methodologies as

described in the primary literature.[1]
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In Vivo Pharmacokinetic Studies

Animals: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for
pharmacokinetic assessments.[1][2]

Formulation and Dosing: For oral (p.0.) administration, VU0467485 (as a mono-HCI salt) was
formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose in water.[1] Doses
were administered via oral gavage. For intravenous (i.v.) administration, the compound was
formulated in a suitable vehicle for injection.

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma
was separated by centrifugation.

Bioanalysis: Plasma concentrations of VU0467485 were determined using liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
concentration (Tmax), area under the concentration-time curve (AUC), and oral
bioavailability (F%).

Brain Penetration Assessment

Methodology: Brain distribution studies were conducted in rats and dogs.[1] At specific time
points after dosing, animals were euthanized, and both brain tissue and plasma were
collected.

Sample Processing: Brain tissue was homogenized to create a uniform sample.

Bioanalysis: The concentrations of VU0467485 in brain homogenate and plasma were
guantified by LC-MS/MS.

Calculation of Kp and Kp,uu:

o The total brain-to-plasma concentration ratio (Kp) was calculated as C_brain / C_plasma.

o The unbound brain-to-unbound plasma ratio (Kp,uu) was calculated by correcting the Kp
value for the unbound fractions in brain and plasma (fu,brain and fu,plasma), determined
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via methods such as equilibrium dialysis.

In Vitro Assays

o Cell Permeability (Caco-2): The apparent permeability (Papp) of VU0467485 was assessed
using the Caco-2 cell monolayer model, which is a widely accepted in vitro model for
predicting human intestinal absorption.

e P-gp Substrate Identification (MDCK-MDR1): Madin-Darby canine kidney cells transfected
with the human MDR1 gene (MDCK-MDR1) were used to determine if VU0467485 is a
substrate for the P-glycoprotein (P-gp) efflux transporter. An efflux ratio (ER) close to 1
indicates the compound is not a P-gp substrate.[1]

o Metabolic Stability: The metabolic stability of VU0467485 was evaluated using liver
microsomes from different species (rat, dog, cynomolgus monkey, human) to predict hepatic
clearance (CL_hep).[1]

Mandatory Visualization
Signaling Pathway and Experimental Workflows
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Caption: M4 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).
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Caption: Experimental workflow for assessing oral bioavailability and CNS penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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